molecular formula C5H10N4 B1289483 5-Amino-4-(aminomethyl)-1-methylpyrazole CAS No. 753444-70-1

5-Amino-4-(aminomethyl)-1-methylpyrazole

Cat. No.: B1289483
CAS No.: 753444-70-1
M. Wt: 126.16 g/mol
InChI Key: KDWPBNLPCBKVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(aminomethyl)-1-methylpyrazole (CAS 753444-70-1) is a useful research chemical with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . As a 5-aminopyrazole derivative, it serves as a versatile building block and key synthon in organic and medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles . The 5-aminopyrazole scaffold is recognized as an important template in the pharmaceutical and agrochemical industries . This specific compound, featuring both amino and aminomethyl functional groups, offers multiple sites for chemical modification, making it a valuable precursor for generating combinatorial libraries for drug discovery and target screening . Related 5-aminopyrazole structures have been identified as potent inhibitors of various kinases, such as Aurora B and cyclin-dependent kinases (CDKs), and have been investigated as novel anticancer agents . Furthermore, 4-(aminomethyl)-substituted pyrazole analogs have demonstrated significant in vitro antiproliferative activity against human tumor cell lines, suggesting their potential in oncology research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(aminomethyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-5(7)4(2-6)3-8-9/h3H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPBNLPCBKVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(aminomethyl)-1-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(aminomethyl)-1-methylpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated the potential of 5-amino-4-(aminomethyl)-1-methylpyrazole derivatives as anticancer agents. For instance, derivatives synthesized from this compound have shown promising results in inhibiting PIM kinases, which are implicated in various cancers. The in vitro cytotoxic activity of these derivatives was assessed against multiple cancer cell lines, including HCT-116, HepG2, and MCF-7, with IC50 values ranging from 1.26 to 3.22 μM, indicating significant anticancer properties .

Antiviral Properties
Research has also indicated that certain derivatives of this compound exhibit antiviral activities. Specifically, compounds developed through diazotization and subsequent reactions have shown effectiveness against bird flu influenza (H5N1), achieving viral reductions of 50% and 46.67% .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties as well. Derivatives were tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, revealing moderate antibacterial activity compared to standard antibiotics like chloramphenicol .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of more complex pyrazole-based compounds. Its unique structure allows for various chemical reactions, facilitating the development of new materials with desired properties.

Synthesis of Pyrazoloazoles
The compound is instrumental in synthesizing pyrazoloazoles, which have applications as photographic couplers and other industrial uses. The synthesis often involves halogenation processes that yield useful intermediates for further chemical transformations .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerHCT-1161.26 - 3.22 μM
AntiviralH5N1 InfluenzaViral reduction: 50%
AntimicrobialS. aureusModerate activity

Case Studies

Case Study: Anticancer Derivatives
In a study published by Yadav et al., several derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific compounds not only inhibited PIM kinases effectively but also induced apoptosis in cancer cells by causing cell cycle arrest at the G1 phase .

Case Study: Antiviral Efficacy
Another study focused on the antiviral potential of derivatives against H5N1 influenza demonstrated that two specific compounds derived from the pyrazole framework exhibited significant antiviral effects. These findings highlight the compound's potential in developing therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 5-Amino-4-(aminomethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The amino and aminomethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs of 5-amino-4-(aminomethyl)-1-methylpyrazole, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 753444-70-1 C₅H₁₀N₄ 1-Me, 4-(aminomethyl), 5-NH₂ Intermediate for heterocycles; enhanced nucleophilicity due to dual amino groups.
5-Amino-4-cyanopyrazole 16617-46-2 C₄H₄N₄ 4-CN, 5-NH₂ Electrophilic reactivity at C4; precursor for pyrazolo[3,4-d]pyrimidines.
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile N/A C₆H₇ClN₄ 1-(2-Cl-Et), 4-CN, 5-NH₂ Crystallographic studies; chloroethyl group enhances halogen bonding interactions.
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 957264-74-3 C₁₄H₁₄N₄O₂S 1-(pyrimidinyl), 4-COOEt, 5-NH₂ Carboxylate ester improves solubility; used in kinase inhibitor synthesis.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid N/A C₁₀H₉N₃O₂ 1-Ph, 4-COOH, 5-NH₂ Aromatic interactions in crystal packing; potential antimicrobial agent.
5-Amino-4-(arylselanyl)-1H-pyrazoles N/A Varies 4-SeR, 5-NH₂ Selenium substituents enable redox-active applications; synthesized via iodine-catalyzed MCR.

Biological Activity

5-Amino-4-(aminomethyl)-1-methylpyrazole (5-AAMMP) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-AAMMP is characterized by its unique structure, which includes multiple amino groups attached to a pyrazole ring. Its molecular formula is C6H10N4, with a molecular weight of approximately 154.17 g/mol. The presence of amino groups contributes to its reactivity and interaction with various biological targets.

The biological activity of 5-AAMMP is primarily attributed to its ability to interact with enzymes and receptors involved in critical metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : 5-AAMMP has been shown to inhibit specific enzymatic activities, which may be beneficial for developing therapeutic agents targeting metabolic disorders.
  • Antioxidant Activity : Studies indicate that derivatives of 5-AAMMP exhibit radical scavenging properties, suggesting potential applications in oxidative stress-related conditions .
  • Anti-Cancer Properties : Research has demonstrated that 5-AAMMP derivatives can suppress the growth of various cancer cell lines, indicating their potential as anti-cancer agents .

Biological Activity Overview

The following table summarizes the biological activities associated with 5-AAMMP and its derivatives:

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways; potential for therapeutic development
Antioxidant Exhibits radical scavenging properties; reduces oxidative stress
Anti-Cancer Suppresses growth in several cancer cell lines (e.g., HeLa, DU 205)
Anti-Inflammatory Modulates inflammatory pathways, potentially useful in treating inflammatory diseases

Case Studies and Research Findings

  • Anti-Cancer Activity : A study investigated the cytotoxic effects of 5-AAMMP derivatives against cervical HeLa and prostate DU 205 cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as anti-cancer agents .
  • Antioxidant Properties : Another investigation focused on the radical scavenging ability of 5-AAMMP derivatives. These compounds were found to inhibit reactive oxygen species (ROS) production in human platelets, highlighting their antioxidant potential .
  • Enzyme Interaction Studies : Research has shown that 5-AAMMP can act as a substrate for enzymes involved in thiamine salvage pathways. This interaction suggests that it may play a role in metabolic processes that could be exploited for therapeutic purposes.

Q & A

Q. How can researchers validate conflicting reports on the compound’s thermal decomposition profile?

  • Methodology : Perform TGA-DSC under identical conditions (heating rate, atmosphere) as prior studies. Compare decomposition onset temperatures and evolved gas analysis (EGA-MS). Contradictions may arise from polymorphic forms or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-(aminomethyl)-1-methylpyrazole
Reactant of Route 2
5-Amino-4-(aminomethyl)-1-methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.